molecular formula C15H14N4O3S B2404677 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034281-21-3

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2404677
CAS RN: 2034281-21-3
M. Wt: 330.36
InChI Key: FFVHHVRPTQFZIZ-UHFFFAOYSA-N
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Description

“4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrazine group, which is an important component in many drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrazine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives involved the optimization of the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Advantages and Limitations for Lab Experiments

The advantages of using 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile in lab experiments are related to its potency and specificity. It is a potent inhibitor of a specific protein kinase, which makes it an attractive candidate for the development of therapeutic agents for the treatment of cancer and other diseases. However, the limitations of using this compound in lab experiments are related to its toxicity and potential side effects. Therefore, further research is required to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. One direction is to determine its safety and efficacy in preclinical and clinical studies. Another direction is to develop more potent and specific inhibitors of the protein kinase targeted by this compound. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy. Finally, the development of drug delivery systems to improve the bioavailability and pharmacokinetics of this compound could also be explored.

Synthesis Methods

The synthesis of 4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves several steps. The first step involves the reaction of 3-hydroxypyridine with 2-bromo-1-chloroethane, which results in the formation of 3-(2-bromoethyl)pyridine. The second step involves the reaction of 3-(2-bromoethyl)pyridine with sodium hydride and pyrrolidine, which results in the formation of 3-(pyrrolidin-1-yl)pyridine. The third step involves the reaction of 3-(pyrrolidin-1-yl)pyridine with sulfonyl chloride, which results in the formation of 3-(pyrrolidin-1-yl)sulfonylpyridine. The final step involves the reaction of 3-(pyrrolidin-1-yl)sulfonylpyridine with benzonitrile, which results in the formation of this compound.

Scientific Research Applications

4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications. It is a potent inhibitor of a specific protein kinase, which plays a crucial role in the development and progression of various diseases, including cancer. Therefore, it has the potential to be used as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-5-13(11-19)22-15-10-17-6-7-18-15/h1-4,6-7,10,13H,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHHVRPTQFZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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